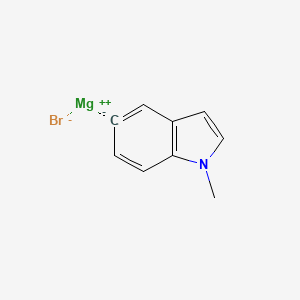
Magnesium;1-methyl-5H-indol-5-ide;bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium;1-methyl-5H-indol-5-ide;bromide is a compound that combines magnesium, a metal known for its reactivity, with an indole derivative Indole derivatives are significant in various biological and chemical processes due to their unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium;1-methyl-5H-indol-5-ide;bromide typically involves the reaction of 1-methyl-5H-indole with magnesium bromide. This reaction can be carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction is usually performed in an anhydrous solvent such as tetrahydrofuran (THF) at low temperatures to control the reactivity of the magnesium bromide .
Industrial Production Methods
On an industrial scale, the production of this compound would involve similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions would be carefully monitored and controlled to maintain the purity and stability of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium;1-methyl-5H-indol-5-ide;bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the indole derivative.
Reduction: It can be reduced to form more stable magnesium complexes.
Substitution: The bromide ion can be substituted with other nucleophiles to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can yield various substituted indole derivatives .
Applications De Recherche Scientifique
Magnesium;1-methyl-5H-indol-5-ide;bromide has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of Magnesium;1-methyl-5H-indol-5-ide;bromide involves its interaction with various molecular targets. The indole moiety can interact with biological receptors, while the magnesium ion can participate in catalytic processes. The compound’s effects are mediated through pathways involving protein kinases and other signaling molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Magnesium;1-methyl-5H-indol-5-ide;chloride
- Magnesium;1-methyl-5H-indol-5-ide;iodide
- Magnesium;1-methyl-5H-indol-5-ide;fluoride
Uniqueness
Magnesium;1-methyl-5H-indol-5-ide;bromide is unique due to its specific reactivity and the properties imparted by the bromide ion. Compared to its chloride, iodide, and fluoride counterparts, the bromide derivative often exhibits different reactivity patterns and stability, making it suitable for specific applications in synthetic and medicinal chemistry .
Propriétés
IUPAC Name |
magnesium;1-methyl-5H-indol-5-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N.BrH.Mg/c1-10-7-6-8-4-2-3-5-9(8)10;;/h3-7H,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FALXVACFRRNZLS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C[C-]=C2.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrMgN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(Acetylamino)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B2693729.png)
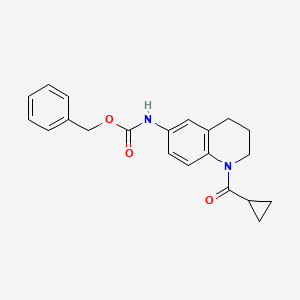
![N-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]oxirane-2-carboxamide](/img/structure/B2693732.png)
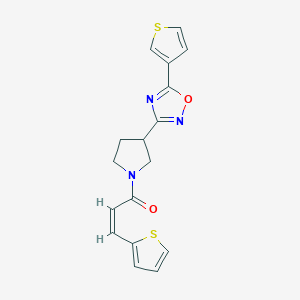
![1-(3-Methoxyphenyl)-6,7-dimethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2693736.png)
![5-Methyl-2-({1-[(pyridin-3-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B2693740.png)
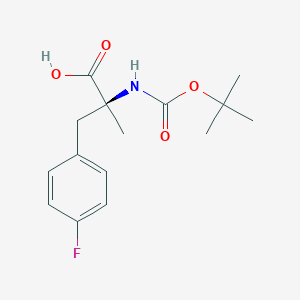
![N-[2-(DIMETHYLAMINO)-4,6-DIMETHYLPYRIMIDIN-5-YL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE](/img/structure/B2693742.png)


![N-([3,3'-bipyridin]-5-ylmethyl)-1-naphthamide](/img/structure/B2693748.png)
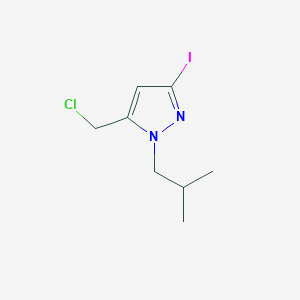
![N-(3,4-dimethoxyphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2693751.png)
